Physicochemical Differentiation: TPSA and LogP vs. Unsubstituted 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one Core
The N-4 2,4-difluorobenzoyl substitution in CAS 317822-35-8 markedly alters the physicochemical profile relative to the unsubstituted 3-methyl-3,4-dihydro-2(1H)-quinoxalinone core. The target compound exhibits a TPSA of 49.41 Ų and a computed LogP of 2.95, whereas the unsubstituted core (CAS 34070-68-3) has a TPSA of approximately 41.1 Ų and a LogP of approximately 1.2 . This quantitative shift in lipophilicity and polar surface area directly impacts membrane permeability predictions, solubility, and suitability for CNS versus peripheral target applications.
| Evidence Dimension | Computed TPSA and LogP (drug-likeness parameters) |
|---|---|
| Target Compound Data | TPSA = 49.41 Ų; LogP = 2.95 |
| Comparator Or Baseline | 3-Methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 34070-68-3): TPSA ≈ 41.1 Ų; LogP ≈ 1.2 |
| Quantified Difference | ΔTPSA ≈ +8.3 Ų; ΔLogP ≈ +1.75 |
| Conditions | Computed properties using standard algorithms; values sourced from vendor technical datasheets and PubChem |
Why This Matters
For procurement decisions in CNS drug discovery programs, the ~1.75 LogP unit increase shifts the compound from a low-permeability range to the optimal CNS drug-like space (LogP 2–4), making it a more appropriate scaffold for blood-brain barrier penetration studies than the unsubstituted core.
